1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
Piperidines, which “1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-aminopiperidin-1-yl)phenylmethanone, include a density of 1.1±0.1 g/cm3, boiling point of 355.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Myelostimulatory Activity
A study on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives revealed that these compounds exhibit anesthetic, local anesthetic, spasmolytic, immunosuppressive, and notably, myelostimulatory activities. The ester complexes of these derivatives demonstrated higher myelostimulatory activities compared to the standard drug levamisole, indicating their potential as novel therapeutic agents for stimulating bone marrow activity (Iskakova et al., 2014).
Supramolecular Inclusion Complexes
Another investigation focused on the supramolecular inclusion complexes with β-cyclodextrin of certain piperidine derivatives. This study highlighted the interactions between these compounds and β-cyclodextrin, suggesting implications for drug delivery and stability (Seilkhanov et al., 2016).
Antibacterial Leads
A research effort extended the N-linked aminopiperidine class to the mycobacterial gyrase domain, designing derivatives with potent antibacterial activities. One compound demonstrated significant inhibition against Mycobacterium tuberculosis DNA gyrase enzyme, suggesting a pathway for developing new antibacterial agents (Bobesh et al., 2014).
Stereochemistry and Biological Activity
The stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones was explored, providing insights into the synthesis and potential biological applications of these derivatives (Praliev et al., 1986).
Dopamine D4 Receptor Affinity
Research into substituted 4-aminopiperidine compounds revealed high in vitro affinity and selectivity for the human dopamine D4 receptor. This discovery opens up possibilities for the development of novel drugs targeting neuropsychiatric disorders (Schlachter et al., 1997).
ASK1 Inhibitors
Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine were identified as potent ASK1 inhibitors. These compounds are useful in treating inflammation and pain, with potential applications in osteoarthritis and neuropathic pain treatment (Norman, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For example, some piperidine derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which plays a key role in inflammation .
Mode of Action
The interaction of piperidine derivatives with their targets often involves binding to the active site of the target protein, thereby modulating its activity .
Biochemical Pathways
The inhibition of enzymes like COX by piperidine derivatives can affect various biochemical pathways, including the synthesis of prostaglandins, which are involved in inflammatory responses .
Result of Action
The molecular and cellular effects of piperidine derivatives can include the reduction of inflammation due to the inhibition of prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRANJDDDDJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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